5-Nitro-3-(3-nitrophenyl)benzoic acid
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Overview
Description
5-Nitro-3-(3-nitrophenyl)benzoic acid is an organic compound characterized by the presence of two nitro groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(3-nitrophenyl)benzoic acid typically involves nitration reactions. One common method is the nitration of 3-(3-nitrophenyl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization and chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the aromatic ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Coupling: Organoboron compounds and palladium catalysts under mild conditions.
Major Products Formed
Reduction: 5-Amino-3-(3-aminophenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
5-Nitro-3-(3-nitrophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro groups.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-3-(3-nitrophenyl)benzoic acid involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dinitrobenzoic acid
- 3-Nitrobenzoic acid
- 2,4-Dinitrophenol
Uniqueness
5-Nitro-3-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of its nitro groups, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3-nitro-5-(3-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O6/c16-13(17)10-4-9(6-12(7-10)15(20)21)8-2-1-3-11(5-8)14(18)19/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMPJXNJLKXDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690062 |
Source
|
Record name | 3',5-Dinitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-91-0 |
Source
|
Record name | 3',5-Dinitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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